![molecular formula C8H18Cl2N2O B2914619 3-(Aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol dihydrochloride CAS No. 128200-12-4](/img/structure/B2914619.png)
3-(Aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol dihydrochloride
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Description
The compound “3-(Aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol dihydrochloride” is a complex organic molecule. It contains an azabicyclo[2.2.2]octane core, which is a type of nitrogen-containing heterocycle . These types of structures are often found in pharmaceutical compounds due to their bioactive properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar azabicyclo structures have been synthesized through various methods. For instance, 2-Azabicyclo[3.2.1]octanes have been synthesized as key intermediates in several total syntheses . The synthesis of related bicyclic structures has been achieved through the double Michael addition of carbon nucleophiles to cyclic dienones .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of the azabicyclo[2.2.2]octane core. This core consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring .Mechanism of Action
Target of Action
The primary targets of 3-(Aminomethyl)-1-azabicyclo[22Structurally similar compounds, such as propellane derivatives containing a bicyclo[222]octene unit, have been found to inhibit 11β-Hydroxysteroid Dehydrogenase type-I (11β-HSD1) .
Mode of Action
The exact mode of action of 3-(Aminomethyl)-1-azabicyclo[22It’s worth noting that compounds with similar structures, such as 1,4-diazabicyclo[222]octane (DABCO), are known to be highly nucleophilic tertiary amine bases, which are used as catalysts and reagents in polymerization and organic synthesis .
Biochemical Pathways
The specific biochemical pathways affected by 3-(Aminomethyl)-1-azabicyclo[22Compounds with similar structures, such as dabco, are known to participate in various organic transformations, such as the morita–baylis–hillman reaction, and related nucleophilic activation processes involving allenes and cyclopropanes .
Result of Action
The molecular and cellular effects of 3-(Aminomethyl)-1-azabicyclo[22Structurally similar compounds, such as dabco, are known to be used as catalysts and reagents in polymerization and organic synthesis .
properties
IUPAC Name |
3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c9-5-8(11)6-10-3-1-7(8)2-4-10;;/h7,11H,1-6,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKVGTYIZUXBIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)(CN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol dihydrochloride | |
CAS RN |
128200-12-4 |
Source
|
Record name | 3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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